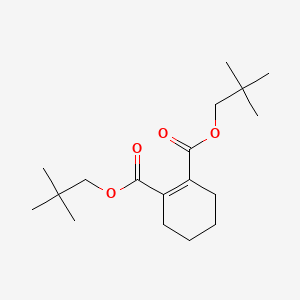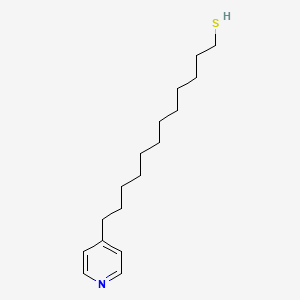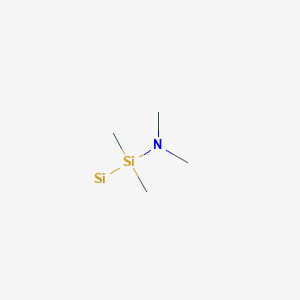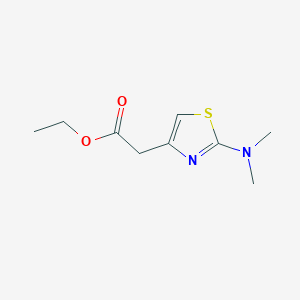![molecular formula C8H8F2O B14245446 2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride CAS No. 484649-06-1](/img/structure/B14245446.png)
2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorobicyclo[221]hept-5-ene-2-carbonyl fluoride is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride typically involves the fluorination of bicyclo[2.2.1]hept-5-ene-2-carbonyl compounds. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Additionally, the use of alternative fluorinating agents that are less hazardous and more environmentally friendly is being explored.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl fluoride group to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorine atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in organic synthesis.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying enzyme mechanisms and drug interactions.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound could be explored for potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The carbonyl fluoride group can undergo hydrolysis to form carboxylic acids, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride: Similar structure but with a chloride group instead of fluoride.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a carboxylic acid group instead of carbonyl fluoride.
2-Fluorobicyclo[2.2.1]heptane: Lacks the carbonyl group, making it less reactive.
Uniqueness
2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride is unique due to the presence of both fluorine and carbonyl fluoride groups. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Propiedades
Número CAS |
484649-06-1 |
|---|---|
Fórmula molecular |
C8H8F2O |
Peso molecular |
158.14 g/mol |
Nombre IUPAC |
2-fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride |
InChI |
InChI=1S/C8H8F2O/c9-7(11)8(10)4-5-1-2-6(8)3-5/h1-2,5-6H,3-4H2 |
Clave InChI |
GAAHDYKUTVJMTN-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)(C(=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)



![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)


![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)


![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14245459.png)
